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molecular formula C8H11NO3 B193587 Oxidopamine CAS No. 1199-18-4

Oxidopamine

Cat. No. B193587
M. Wt: 169.18 g/mol
InChI Key: DIVDFFZHCJEHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09138434B2

Procedure details

6-OHDA was dissolved at 2 mg/mL in a physiolosical saline solution containing 0.2% L-ascorbic acid. Desipramine was dissolved at 10 mg/mL in a physiolosical saline solution in a hot-water bath. Apomorphine was dissolved at 0.1 mg/mL in a physiolosical saline solution. Ropinirole was dissolved in distilled water. Test compounds were dissolved in a solution containing 2% DMA, 100 or 200 mol % hydrochloric acid, and 98% of a 0.5% methyl cellulose solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
methyl cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
6-hydroxydopamine hydrochloride

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[C:5]([OH:8])[CH:4]=[C:3]([OH:9])[C:2]=1[CH2:10][CH2:11][NH2:12].O=C1O[C@H]([C@H](CO)O)C(O)=C1O.CNCCCN1C2C=CC=CC=2CCC2C=CC=CC1=2.CN1[C@@H]2CC3C=CC(O)=C(O)C=3C3C2=C(C=CC=3)CC1.CCCN(CCC1C=CC=C2NC(=O)CC=12)CCC.[ClH:84]>O.CC(N(C)C)=O>[ClH:84].[OH:9][C:3]1[C:2]([CH2:10][CH2:11][NH2:12])=[CH:1][C:6]([OH:7])=[C:5]([OH:8])[CH:4]=1 |f:8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C(=CC(=C1O)O)O)CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCCN1C=2C=CC=CC2CCC3=C1C=CC=C3
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC=2C=CC=C3C2[C@H]1CC4=C3C(=C(C=C4)O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
methyl cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Test compounds were dissolved in a solution

Outcomes

Product
Name
6-hydroxydopamine hydrochloride
Type
Smiles
Cl.OC1=CC(=C(C=C1CCN)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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